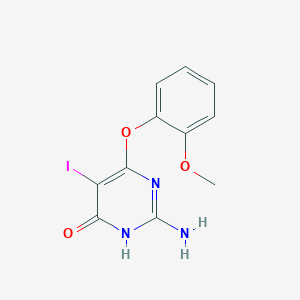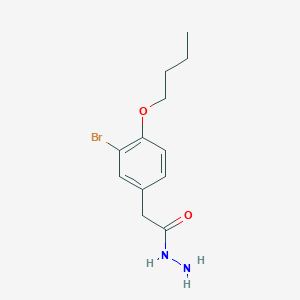![molecular formula C18H20N2O3S B6003124 methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors.
Mécanisme D'action
TAK-659 works by selectively inhibiting the activity of specific kinases that are involved in various cellular processes. It targets kinases such as BTK, FLT3, and JAK3, which are involved in cell proliferation, differentiation, and survival. By inhibiting these kinases, TAK-659 prevents the growth and survival of cancer cells and reduces inflammation in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 inhibits the activity of BTK, FLT3, and JAK3, leading to cell cycle arrest and apoptosis. In autoimmune diseases and inflammatory disorders, TAK-659 reduces inflammation by inhibiting the activity of specific kinases that are involved in the immune response. TAK-659 has also been shown to have minimal toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its high purity, selectivity, and potency. It is also easy to synthesize and has minimal toxicity, making it a suitable candidate for in vitro and in vivo studies. However, TAK-659 has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its potential for off-target effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 4-piperidin-1-ylbenzoic acid with thionyl chloride to form 4-piperidin-1-ylbenzoyl chloride. The resulting compound is then reacted with 2-thiophenecarboxylic acid to form methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune diseases, and inflammatory disorders. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in cell proliferation and survival. In autoimmune diseases and inflammatory disorders, TAK-659 has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of specific kinases that are involved in the immune response.
Propriétés
IUPAC Name |
methyl 4-piperidin-1-yl-3-(thiophene-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)13-7-8-15(20-9-3-2-4-10-20)14(12-13)19-17(21)16-6-5-11-24-16/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYNBEIBOQDBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)
![2-[4-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6003062.png)

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B6003075.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6003078.png)
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)

![7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
